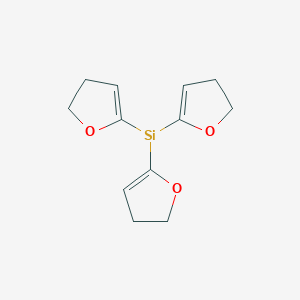
CID 23262636
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 23262636 is a useful research compound. Its molecular formula is C12H15O3Si and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves various synthetic routes and reaction conditions. These methods can include:
Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to accelerate the reaction process.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the compound.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include:
Batch Processing: Producing the compound in discrete batches.
Continuous Processing: A continuous flow of reactants and products to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or an increase in oxidation state.
Reduction: The gain of electrons or a decrease in oxidation state.
Substitution: Replacing one atom or group of atoms with another.
Addition: Adding atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield substituted derivatives.
Scientific Research Applications
Chemical compounds like “CID 23262636” can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in organic synthesis.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, such as drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of a chemical compound involves the molecular targets and pathways it interacts with. This can include:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 23262636” can be identified based on structural similarities and functional groups. These compounds may include:
Analogues: Compounds with similar structures but different substituents.
Derivatives: Compounds derived from the parent compound by chemical modification.
Uniqueness
The uniqueness of “this compound” can be highlighted by comparing its properties, reactivity, and applications with those of similar compounds. This can include differences in:
Chemical Stability: Resistance to degradation under various conditions.
Biological Activity: Specific interactions with biological targets.
Industrial Utility: Efficiency and cost-effectiveness in industrial applications.
Properties
Molecular Formula |
C12H15O3Si |
|---|---|
Molecular Weight |
235.33 g/mol |
InChI |
InChI=1S/C12H15O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h4-6H,1-3,7-9H2 |
InChI Key |
WDKUQOOCUAPYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)[Si](C2=CCCO2)C3=CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















